p-Allylnitrobenzene
Description
p-Allylnitrobenzene (IUPAC name: 1-nitro-4-prop-2-en-1-ylbenzene) is a nitroaromatic compound characterized by a benzene ring substituted with a nitro (-NO₂) group and an allyl (-CH₂CH=CH₂) group in the para positions. Its molecular formula is C₉H₉NO₂, with a molecular weight of 163.18 g/mol . Synonyms include allyl p-nitrophenyl ether, p-nitroallylbenzene, and 1-nitro-4-(2-propen-1-yl)benzene .
Properties
CAS No. |
53483-17-3 |
|---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1-nitro-4-prop-2-enylbenzene |
InChI |
InChI=1S/C9H9NO2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h2,4-7H,1,3H2 |
InChI Key |
UCHCAUUKJXSNAT-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties :
- Structure : The allyl group introduces π-electron density into the aromatic system, influencing reactivity in electrophilic substitution and coordination chemistry .
- Synthesis : High-yield routes (97%) involve nucleophilic aromatic substitution or coupling reactions, as seen in related allyl-nitrobenzene derivatives .
- Applications : Used in ligand design for transition metal catalysis, where the allyl group enhances metal-alkene interactions in complexes .
Structural Comparisons
The table below compares p-Allylnitrobenzene with structurally analogous nitrobenzene derivatives:
Key Insight : The allyl group in this compound provides unique electronic and steric profiles compared to methyl (p-nitrotoluene) or bulky neopentyl groups, impacting reactivity in catalytic systems .
Reactivity and Chemical Properties
- Electrophilic Substitution : The allyl group in this compound donates electron density via conjugation, making the ring more reactive than p-nitrotoluene (electron-withdrawing methyl) but less reactive than p-methoxynitrobenzene .
- Coordination Chemistry : The allyl moiety facilitates η³-binding to transition metals (e.g., Pd, Pt), enabling applications in catalysis. This contrasts with p-neopentylnitrobenzene, where steric bulk limits metal coordination .
- Stability : Allyl groups can undergo isomerization or oxidation, whereas chloro-substituted derivatives (e.g., 1-(allyloxy)-4-chloro-2-nitrobenzene) exhibit greater stability under acidic conditions .
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